

leniolisib extraction efficiency protein precipitation

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Compound Focus: Leniolisib

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Validated Protein Precipitation Method for Leniolisib

The methodology below has been developed and validated for the extraction of **leniolisib** from rat plasma, demonstrating that protein precipitation is a viable and efficient technique for this drug [1].

Detailed Experimental Protocol [1]

- **Materials and Reagents:**

- **Analytes:** **Leniolisib** and the Internal Standard (IS), sorafenib.
- **Precipitating Reagent:** A mixture of **methanol and acetonitrile** in a 36:64 volume ratio.
- **Solvents:** Acetonitrile (HPLC grade) is used as the diluent.

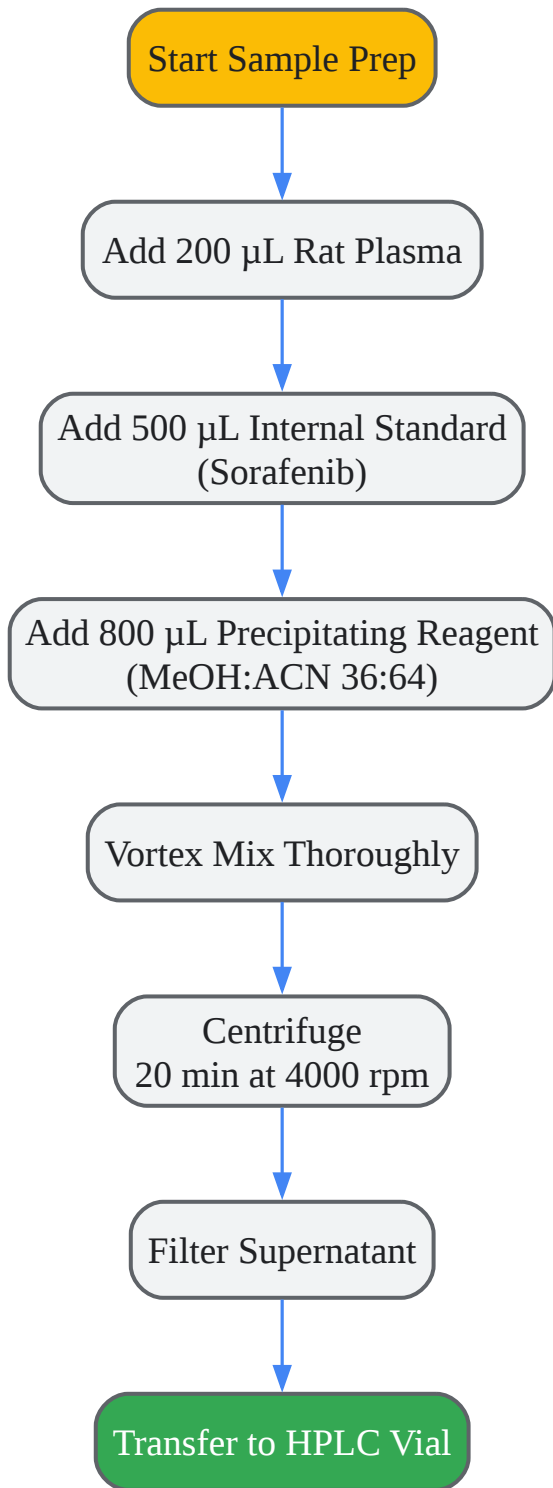
- **Sample Preparation Workflow:**

1. Pipette 200 μ L of rat plasma into a 2 mL Eppendorf tube.
2. Add 500 μ L of the internal standard (sorafenib) stock solution (2.4 μ g/mL).
3. Add 800 μ L of the methanol:acetonitrile (36:64) precipitating reagent.
4. Vortex the mixture thoroughly to ensure complete protein precipitation.
5. Centrifuge the samples for **20 minutes at 4000 rpm**.
6. Filter the supernatant liquid and transfer it to an HPLC vial for analysis.

- **Chromatographic Conditions:**

- **Column:** Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 μm , 10 nm pore size).
- **Mobile Phase:** Phosphate buffer (pH 7.4) and acetonitrile in a 60:40 ratio.
- **Flow Rate:** 1 mL/min.
- **Detection:** PDA detector at 294 nm.
- **Injection Volume:** 10 μL .
- **Run Time:** 5 minutes.

The workflow for this sample preparation process is as follows:



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Extraction Efficiency and Method Performance

This protein precipitation method has been quantitatively validated according to ICH Bioanalytical method validation guidelines. The key performance data is summarized in the table below [1].

Validation Parameter	Result / Value	Notes
Calibration Curve Range	150 – 6000 ng/mL	7-point linear curve [1].
Reported Accuracy	89.82% – 91.69%	[1]
Reported Precision (%CV)	< 6%	[1]
Quality Control (QC) Levels	LLOQ, LQC, MQC, HQC	Concentrations: 150, 450, 2000, 4500 ng/mL [1].

Frequently Asked Questions

Q1: What is the typical extraction efficiency for leniolisib using protein precipitation? While the search results do not provide an explicit numerical value for "extraction efficiency," the method's accuracy of 89.82% to 91.69% indicates that the recovery of **leniolisib** from rat plasma is consistent and reliable for bioanalytical purposes [1].

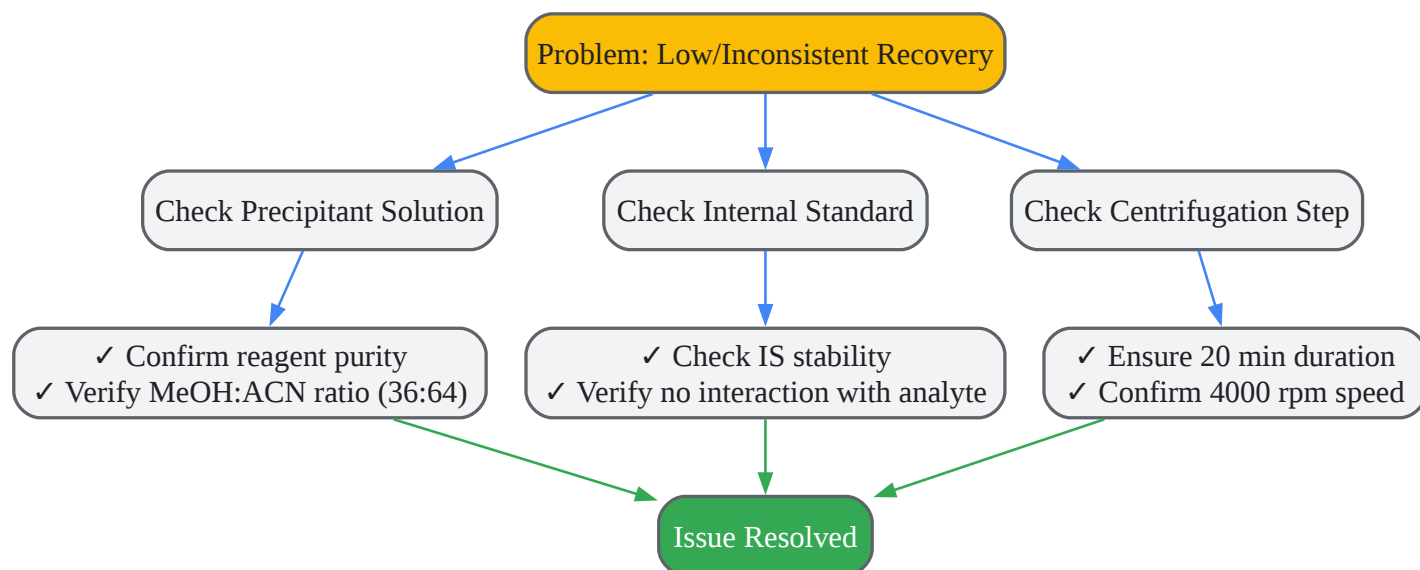
Q2: Can I use a different internal standard for my leniolisib assay? The validated protocol uses **sorafenib** as the internal standard [1]. Changing the IS requires a full re-validation of the method to ensure it does not co-elute with the analyte or matrix components and that its recovery is consistent with **leniolisib**.

Q3: My analyte recovery is low or inconsistent. What should I check?

- **Precipitant Ratio:** Ensure the 36:64 methanol:acetonitrile ratio is precise. Small deviations can significantly impact precipitation efficiency [1].
- **Mixing and Centrifugation:** Confirm that vortex mixing is thorough and that the specified centrifugation force and time (20 min at 4000 rpm) are strictly adhered to for complete protein pelleting [1].
- **Sample Handling:** Avoid thawing and re-freezing plasma samples, as this can denature proteins differently and affect precipitation.

Troubleshooting Guide

The following decision tree can help you diagnose common issues in the sample preparation workflow:



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Seeking Further Information

The provided data is based on a single, specific HPLC-PDA method. For a more comprehensive technical center, you might need to investigate further:

- **Mass Spectrometry Methods:** The current protocol uses HPLC with a PDA detector. For higher sensitivity, you could explore UPLC-MS/MS methods, as have been developed for similar PI3K δ inhibitors like umbralisib [2].
- **Varied Matrices:** This method is validated for **rat plasma**. Extraction efficiency may differ in human plasma or other biological fluids, requiring additional method optimization and validation.

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References

1. A bioanalytical method development and validation of ... [fjps.springeropen.com]

2. Effect of Sophocarpine on the Pharmacokinetics ... [frontiersin.org]

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